5-Cyclopropylisothiazol-3-amine
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Overview
Description
5-Cyclopropylisothiazol-3-amine is a heterocyclic compound featuring a cyclopropyl group attached to an isothiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Cyclopropylisothiazol-3-amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of cyclopropylamine with thioamide derivatives, followed by cyclization to form the isothiazole ring .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and the use of catalysts can enhance the efficiency of the process .
Chemical Reactions Analysis
Types of Reactions: 5-Cyclopropylisothiazol-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the isothiazole ring to more saturated derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the isothiazole ring
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.
Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base can facilitate substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution can introduce various alkyl or acyl groups .
Scientific Research Applications
5-Cyclopropylisothiazol-3-amine has diverse applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Industry: It is used in the development of new materials with unique properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 5-Cyclopropylisothiazol-3-amine involves its interaction with specific molecular targets. The isothiazole ring can interact with enzymes or receptors, potentially inhibiting their activity or altering their function. This interaction is often mediated by hydrogen bonding, hydrophobic interactions, and π-π stacking .
Comparison with Similar Compounds
Thiazole: A structurally related compound with a sulfur and nitrogen atom in a five-membered ring.
Isoxazole: Similar to isothiazole but with an oxygen atom instead of sulfur.
Imidazole: Contains two nitrogen atoms in a five-membered ring.
Uniqueness: 5-Cyclopropylisothiazol-3-amine is unique due to the presence of the cyclopropyl group, which imparts distinct steric and electronic properties. This uniqueness can influence its reactivity and interaction with biological targets, making it a valuable compound for research and development .
Properties
Molecular Formula |
C6H8N2S |
---|---|
Molecular Weight |
140.21 g/mol |
IUPAC Name |
5-cyclopropyl-1,2-thiazol-3-amine |
InChI |
InChI=1S/C6H8N2S/c7-6-3-5(9-8-6)4-1-2-4/h3-4H,1-2H2,(H2,7,8) |
InChI Key |
VRJAORGXBWALFH-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C2=CC(=NS2)N |
Origin of Product |
United States |
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